molecular formula C35H31NO3 B12614305 2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide CAS No. 897016-86-3

2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide

Cat. No.: B12614305
CAS No.: 897016-86-3
M. Wt: 513.6 g/mol
InChI Key: LVGRLVZDZNNZSP-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide is a complex organic compound characterized by its biphenyl and benzyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Introduction of the benzyloxy groups: This step involves the protection of phenolic hydroxyl groups using benzyl bromide in the presence of a base such as potassium carbonate.

    Acetamide formation: The final step involves the reaction of the biphenyl derivative with an acetamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro or halogen groups on the biphenyl core.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-([1,1’-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}amine
  • 2-([1,1’-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}benzamide

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its biphenyl core provides rigidity and planarity, while the benzyloxy groups offer sites for further functionalization.

Properties

CAS No.

897016-86-3

Molecular Formula

C35H31NO3

Molecular Weight

513.6 g/mol

IUPAC Name

N-[[3,5-bis(phenylmethoxy)phenyl]methyl]-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C35H31NO3/c37-35(22-27-16-18-32(19-17-27)31-14-8-3-9-15-31)36-24-30-20-33(38-25-28-10-4-1-5-11-28)23-34(21-30)39-26-29-12-6-2-7-13-29/h1-21,23H,22,24-26H2,(H,36,37)

InChI Key

LVGRLVZDZNNZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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